3-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methylspiro[1,2,3,4,6,7,8,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthrene-17,3'-2H-pyran]-6'-one
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Overview
Description
3-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methylspiro[1,2,3,4,6,7,8,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthrene-17,3'-2H-pyran]-6'-one is a complex organic compound known for its unique structure and significant biological activity. This compound is a type of cardenolide, a class of steroidal glycosides that exhibit potent effects on the cardiovascular system. It is structurally characterized by a steroid nucleus with hydroxyl groups and a glycosidic linkage to a deoxy sugar moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methylspiro[1,2,3,4,6,7,8,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthrene-17,3'-2H-pyran]-6'-one involves multiple steps, starting from readily available steroid precursorsTypical reaction conditions involve the use of protecting groups to ensure selective reactions at desired positions, followed by deprotection steps to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation to produce the steroid nucleus, followed by chemical modifications to introduce the necessary functional groups and glycosidic linkage. This approach can be more cost-effective and environmentally friendly compared to purely chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methylspiro[1,2,3,4,6,7,8,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthrene-17,3'-2H-pyran]-6'-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The glycosidic linkage can be modified through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce deoxygenated derivatives .
Scientific Research Applications
3-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methylspiro[1,2,3,4,6,7,8,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthrene-17,3'-2H-pyran]-6'-one has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and steroid chemistry.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored for its potential therapeutic effects on cardiovascular diseases due to its ability to modulate heart muscle contractions.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control
Mechanism of Action
The mechanism of action of 3-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methylspiro[1,2,3,4,6,7,8,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthrene-17,3'-2H-pyran]-6'-one involves its interaction with cellular targets such as the sodium-potassium ATPase enzyme. By inhibiting this enzyme, the compound increases intracellular calcium levels, leading to enhanced cardiac muscle contraction. This mechanism is similar to that of other cardenolides, making it a valuable compound for studying cardiac pharmacology .
Comparison with Similar Compounds
Similar Compounds
Digoxin: Another cardenolide with similar structure and mechanism of action, used clinically to treat heart failure and arrhythmias.
Ouabain: A cardenolide known for its potent inhibitory effects on sodium-potassium ATPase.
Neodigoxin: An isomer of digoxin with slight structural differences but similar biological activity
Uniqueness
3-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methylspiro[1,2,3,4,6,7,8,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthrene-17,3'-2H-pyran]-6'-one is unique due to its specific glycosidic linkage and hydroxylation pattern, which confer distinct pharmacokinetic and pharmacodynamic properties. These structural features may result in different absorption, distribution, metabolism, and excretion profiles compared to other cardenolides .
Properties
CAS No. |
18695-02-8 |
---|---|
Molecular Formula |
C29H44O9 |
Molecular Weight |
536.7 g/mol |
IUPAC Name |
3-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methylspiro[1,2,3,4,6,7,8,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthrene-17,3'-2H-pyran]-6'-one |
InChI |
InChI=1S/C29H44O9/c1-17-24(33)21(31)13-23(37-17)38-18-3-9-27(15-30)19-4-7-25(2)26(8-6-22(32)36-16-26)11-12-29(25,35)20(19)5-10-28(27,34)14-18/h6,8,17-21,23-24,30-31,33-35H,3-5,7,9-16H2,1-2H3 |
InChI Key |
KISYRRMFQYIIFQ-JTUOMBDUSA-N |
SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C6(CCC5(C4CCC3(C2)O)O)COC(=O)C=C6)C)CO)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C6(CCC5(C4CCC3(C2)O)O)COC(=O)C=C6)C)CO)O)O |
18695-02-8 | |
Origin of Product |
United States |
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